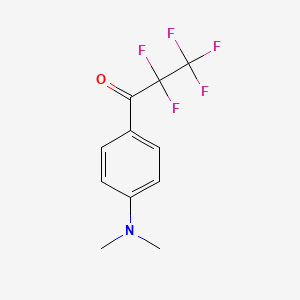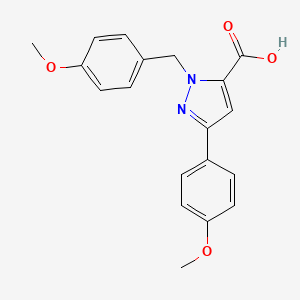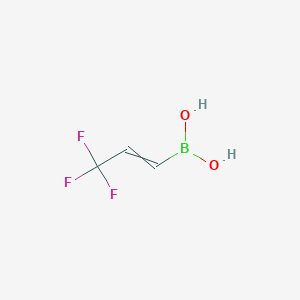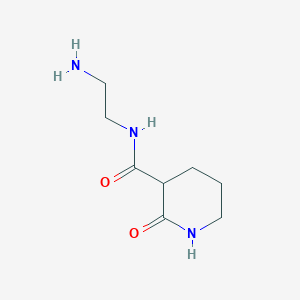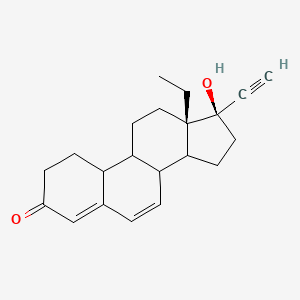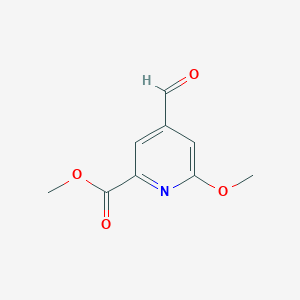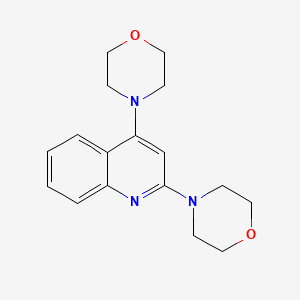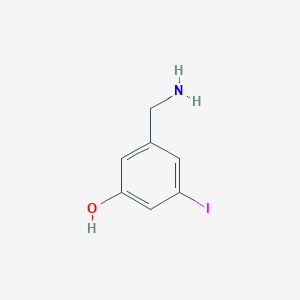
3-(Aminomethyl)-5-iodophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-5-iodophenol is an organic compound that features an aminomethyl group and an iodine atom attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-iodophenol typically involves the iodination of 3-(Aminomethyl)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimizing reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieving high efficiency and minimizing by-products.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-5-iodophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Deiodinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
3-(Aminomethyl)-5-iodophenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Aminomethyl)-5-iodophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions, while the iodine atom may participate in halogen bonding or other non-covalent interactions.
類似化合物との比較
Similar Compounds
- 3-(Aminomethyl)-5-bromophenol
- 3-(Aminomethyl)-5-chlorophenol
- 3-(Aminomethyl)-5-fluorophenol
Uniqueness
3-(Aminomethyl)-5-iodophenol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine can influence the compound’s interactions and stability, making it a valuable compound for specific applications.
特性
分子式 |
C7H8INO |
|---|---|
分子量 |
249.05 g/mol |
IUPAC名 |
3-(aminomethyl)-5-iodophenol |
InChI |
InChI=1S/C7H8INO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H,4,9H2 |
InChIキー |
RCFSQMWWMBBXNR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1O)I)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


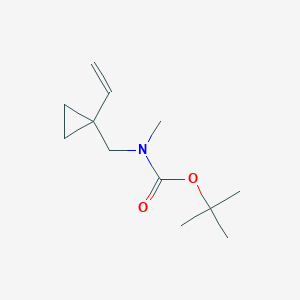

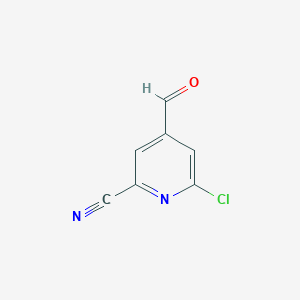
![5-[(E)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-7H,7aH-imidazo[2,1-b][1,3]thiazol-5-yl)ethenyl]-1H-pyrazole](/img/structure/B14864924.png)
